molecular formula C19H20N2O3 B1670872 多拉司琼 CAS No. 115956-12-2

多拉司琼

货号 B1670872
CAS 编号: 115956-12-2
分子量: 324.4 g/mol
InChI 键: UKTAZPQNNNJVKR-DBBXXEFVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dolasetron is an antinauseant and antiemetic agent used in chemotherapy and postoperatively . It is used to prevent nausea and vomiting caused by cancer medicines (chemotherapy) or radiation . Dolasetron works by blocking the signals to the brain that cause nausea and vomiting .


Molecular Structure Analysis

Dolasetron is a small molecule with the chemical formula C19H20N2O3 . Its molecular weight is 324.38 . It is a highly specific and selective serotonin 5-HT3 receptor antagonist .


Chemical Reactions Analysis

Dolasetron is a selective serotonin 5-HT3 receptor antagonist . In vivo, the drug is rapidly converted into its major active metabolite, hydrodolasetron, which seems to be largely responsible for the drug’s pharmacological activity . Dolasetron is broken down by the liver’s cytochrome P450 system and has little effect on the metabolism of other drugs broken down by this system .

科学研究应用

Specific Scientific Field

Pharmaceutical Sciences

Application Summary

Dolasetron has been used in the development of a stable nanosuspension to improve drug dissolution . This is particularly important for drugs that are poorly soluble in aqueous medium or organic solvent .

Methods of Application

The nanosuspension was formulated with different stabilizers and surfactants . The formulation with the stabilizer and surfactant that resulted in low value of particle size and PDI were selected for further optimization . The obtained particle size, PDI and zeta potential was found to be 228.2nm, 0.376 and - 7.8mv respectively .

Results or Outcomes

In vitro dissolution studies revealed that the optimized nanosuspension has uplifted drug release of 92.5% and 98.9% on 40 minutes at pH 1.2 and pH 6.8 respectively . The drug release kinetics of the optimized nanosuspension at pH 7.4 revealed that the formulations underwent First order / anamolus / non-fickian diffusion drug release .

Dolasetron in Cancer Treatment

Specific Scientific Field

Oncology

Application Summary

Dolasetron, along with Ketoprofen, has been found to induce cytotoxicity in colon cancer cells and suppress cancer stem cells . This is achieved through the inhibition of the RNA Binding Protein PUM1 .

Methods of Application

Molecular docking techniques were utilized to identify potential inhibitors against PUM1 . Dolasetron and Ketoprofen demonstrated strong binding affinity, hydrophobic interactions, and favorable chemical reactivity according to Conceptual-DFT calculations .

Results or Outcomes

Both compounds effectively reduced cell viability, with IC50 values of 150 µM and 175 µM, respectively . They also exhibited inhibitory effects on colon cancer stem cells, as indicated by reduced colonospheroid size and numbers . Apoptosis was induced by these compounds and triggered activation of executioner caspase 3/7 in HCT116 cells .

Dolasetron in Chemotherapy

Specific Scientific Field

Oncology

Application Summary

Dolasetron, available commercially as Anzemet, is an anti-emetic drug that is especially useful to chemotherapy patients . It helps to prevent nausea and vomiting that may be caused by surgery or by medicine to treat cancer (chemotherapy or radiation) .

Methods of Application

Dolasetron works by blocking one of the body’s natural substances (serotonin) that causes vomiting . It is usually taken orally or injected into a vein before the start of chemotherapy .

Results or Outcomes

Dolasetron has been found to be effective in preventing and treating nausea and vomiting in individuals undergoing chemotherapy . It improves the quality of life for these patients by reducing the uncomfortable side effects of their treatment .

未来方向

While Dolasetron is currently used for the prevention of nausea and vomiting associated with moderately-emetogenic cancer chemotherapy and for the prevention of postoperative nausea and vomiting , further studies are required to determine whether it offers any advantages over other agents in these settings . It is also sometimes used as an antiemetic in veterinary medicine for dogs and cats .

属性

IUPAC Name

[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13+,14?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTAZPQNNNJVKR-AKJUYKBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048276
Record name Dolasetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water
Record name Dolasetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00757
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Dolasetron is a selective serotonin 5-HT3 receptor antagonist. In vivo, the drug is rapidly converted into its major active metabolite, hydrodolasetron, which seems to be largely responsible for the drug's pharmacological activity. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone., Dolasetron, and its active metabolite hydrodolasetron, are highly specific and selective antagonist of serotonin subtype 3 (5-HT3) receptors. 5-HT3 receptors are present peripherally on vagal nerve terminals and centrally in the area postrema of the brain. Chemotherapeutic medications appear to precipitate release of serotonin from the enterochromaffin cells of the small intestine, which activates 5-HT3 receptors on vagal efferents to initiate the vomiting reflex. Dolasetron has not been shown to have activity at other known serotonin receptors, and has low affinity for dopamine receptors., Dolasetron causes dose-related acute, and usually reversible, electrocardiogram (ECG) changes including QRS widening and PR, QTc, and JT prolongation; QTc prolongation is caused primarily by QRS widening. Dolasetron seems to prolong both depolarization and,to a lesser extent, repolarization time, and its active metabolites may block sodium channels., The active metabolite of dolasetron (i.e., hydrodolasetron) may block sodium channels and prolong cardiac depolarization and, to a lesser extent, repolarization time.
Record name Dolasetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00757
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOLASETRON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7565
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dolasetron

CAS RN

115956-12-2, 115956-13-3
Record name Dolasetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00757
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dolasetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-3-carboxylic acid, (6R,9aS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, stereoisomer, methanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOLASETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82WI2L7Q6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOLASETRON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7565
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dolasetron
Reactant of Route 2
Reactant of Route 2
Dolasetron
Reactant of Route 3
Reactant of Route 3
Dolasetron
Reactant of Route 4
Reactant of Route 4
Dolasetron
Reactant of Route 5
Reactant of Route 5
Dolasetron
Reactant of Route 6
Dolasetron

Citations

For This Compound
7,560
Citations
TA Meyer, CR Roberson, MH Rajab, J Davis… - Anesthesia & …, 2005 - journals.lww.com
… dolasetron) from the 5-hydroxytryptamine-3 receptor antagonist class of drugs for the treatment of nausea and vomiting after surgery. We conclude that dolasetron, … of dolasetron 12.5 mg …
Number of citations: 58 journals.lww.com
M Bigaud, J Elands, PR Kastner… - Drug development …, 1995 - Wiley Online Library
… dolasetron and its human metabolites in vitro and following oral and intravenous administration in rats and compared the antiemetic effects of dolasetron … doses of either dolasetron (3.1 …
Number of citations: 36 onlinelibrary.wiley.com
H Abou Zeid, A Al‐Gahamdi… - The Breast Journal, 2002 - Wiley Online Library
In a randomized, placebo‐controlled, double‐blind trial, we compared the efficacy of dolasetron, dexamethasone, and metoclopramide in a preventing postoperative nausea and …
Number of citations: 14 onlinelibrary.wiley.com
SG Graczyk, R McKenzie, S Kallar… - Anesthesia & …, 1997 - journals.lww.com
… Fewer patients given dolasetron required or requested escape antiemetic … with dolasetron was high and, overall, was significantly (P= 0.0131) greater than that with placebo. Dolasetron …
Number of citations: 114 journals.lww.com
…, Oral Dolasetron PONV Prevention Study Group - Journal of Clinical …, 1998 - Elsevier
Study Objective: To examine the safety and effectiveness of a range of single oral doses of dolasetron mesylate for the prevention of postoperative nausea and vomiting. Design: …
Number of citations: 30 www.sciencedirect.com
AL Kovac, PE Scuderi, TF Boerner… - Anesthesia & …, 1997 - journals.lww.com
… Patients were stratified by gender and randomized by computer to one of four dolasetron … of dolasetron mesylate for preventing PONV [5,17] . This study indicates that dolasetron is also …
Number of citations: 61 journals.lww.com
JA Balfour, KL Goa - Drugs, 1997 - Springer
… oral doses of dolasetron were … dolasetron 1.8 mg/kg was as effective as intravenous granisetron 3mg or ondansetron 32mg after highly emetogenic chemotherapy, and oral dolasetron …
Number of citations: 95 link.springer.com
RM Dixon, M Cramer, AK Shah… - … : The Journal of …, 1996 - Wiley Online Library
… dolasetron in humans was prompted by the drug’s pharmacologic profile and tolerability in animals.19 In humans, dolasetron … a single dose of oral dolasetron mesylate at different dose …
K Korttila, F Clergue, J Leeser, P Feiss… - Acta …, 1997 - Wiley Online Library
… Dolasetron 50 mg was statistically superior to 25 mg dolasetron for complete response, total … Conclusion: When given at induction of anesthesia, 50 mg intravenous dolasetron is …
Number of citations: 101 onlinelibrary.wiley.com
GK Ogilvie - Journal of the American Animal Hospital …, 2000 - meridian.allenpress.com
… Treatment with dolasetron significantly decreased … dolasetron used fewer health care resources in time spent by hospital personnel than patients who were not treated with dolasetron. …
Number of citations: 23 meridian.allenpress.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。